molecular formula C20H15BrO3 B2541892 (E)-3-(5-(4-bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 294635-96-4

(E)-3-(5-(4-bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No. B2541892
CAS RN: 294635-96-4
M. Wt: 383.241
InChI Key: PREQHFHIXCWRLR-ZRDIBKRKSA-N
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Description

(E)-3-(5-(4-bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, also known as BMFP, is a compound that has gained attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of (E)-3-(5-(4-bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. (E)-3-(5-(4-bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. It has also been shown to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
(E)-3-(5-(4-bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that (E)-3-(5-(4-bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that (E)-3-(5-(4-bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one can reduce inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-3-(5-(4-bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one in lab experiments is its relatively simple synthesis method. (E)-3-(5-(4-bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is also a stable compound, which makes it easier to handle and store. However, one limitation of using (E)-3-(5-(4-bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving (E)-3-(5-(4-bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one. One area of interest is the development of new anti-cancer agents based on (E)-3-(5-(4-bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one. Researchers are also investigating the use of (E)-3-(5-(4-bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one in the development of new materials, such as organic light-emitting diodes and solar cells. Additionally, further studies are needed to fully understand the mechanism of action of (E)-3-(5-(4-bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one and its potential applications in various areas of scientific research.
Conclusion:
In conclusion, (E)-3-(5-(4-bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is a compound that has gained attention in the field of scientific research due to its potential applications in various areas. Its relatively simple synthesis method, stable nature, and potential anti-cancer, anti-inflammatory, and anti-bacterial properties make it an attractive compound for further study. While there are limitations to using (E)-3-(5-(4-bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one in lab experiments, its potential applications in the development of new materials and anti-cancer agents make it a promising area of research for the future.

Synthesis Methods

The synthesis of (E)-3-(5-(4-bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one involves the reaction of 4-bromobenzaldehyde and 4-methoxybenzaldehyde with furan-2-carbaldehyde in the presence of a base, followed by the addition of propargyl bromide and a catalyst. The resulting product is then purified through recrystallization.

Scientific Research Applications

(E)-3-(5-(4-bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one has been studied for its potential use in various fields of scientific research. It has been investigated as a potential anti-cancer agent, as well as a compound with anti-inflammatory and anti-bacterial properties. (E)-3-(5-(4-bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one has also been studied for its potential use in the development of new materials, such as organic light-emitting diodes and solar cells.

properties

IUPAC Name

(E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrO3/c1-23-17-8-4-14(5-9-17)19(22)12-10-18-11-13-20(24-18)15-2-6-16(21)7-3-15/h2-13H,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREQHFHIXCWRLR-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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